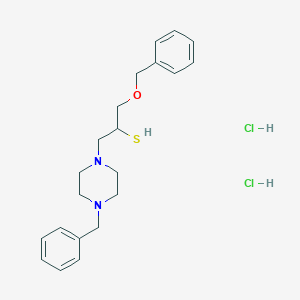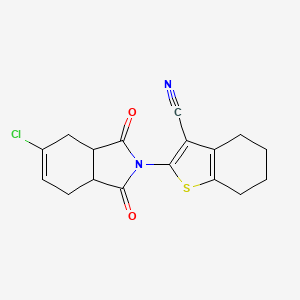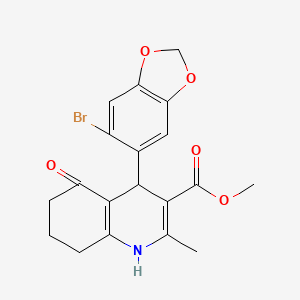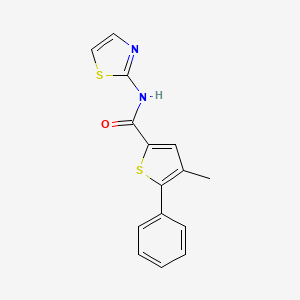
1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride, also known as BZP-Thiol, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BZP-Thiol is a thiol derivative of benzylpiperazine (BZP) and is structurally similar to other thiol compounds such as glutathione and cysteine.
科学研究应用
1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride has been studied extensively for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. This compound has been investigated for its ability to protect against oxidative stress-induced damage in various cell types, including neurons and endothelial cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
作用机制
The mechanism of action of 1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride is not fully understood. However, it is believed that this compound exerts its effects by modulating various signaling pathways involved in oxidative stress and inflammation. This compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS). This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, this compound has been shown to improve mitochondrial function and reduce apoptosis in various cell types.
实验室实验的优点和局限性
1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other thiol compounds such as glutathione and cysteine. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profile are not well understood. In addition, this compound has not been extensively studied in vivo, and its efficacy in animal models of disease is not well established.
未来方向
There are several future directions for research on 1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride. One direction is to investigate its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases such as cancer and cardiovascular disease. In addition, further studies are needed to determine its pharmacokinetics and toxicity profile in vivo. Overall, this compound has significant potential for therapeutic applications, and further research is needed to fully understand its properties and mechanisms of action.
合成方法
The synthesis method of 1-(benzyloxy)-3-(4-benzyl-1-piperazinyl)-2-propanethiol dihydrochloride involves the reaction of BZP with 3-(4-benzyl-1-piperazinyl)-2-propanethiol in the presence of hydrochloric acid. The reaction yields this compound dihydrochloride, which is a white crystalline powder. The purity of the synthesized compound can be determined using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
属性
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-phenylmethoxypropane-2-thiol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2OS.2ClH/c25-21(18-24-17-20-9-5-2-6-10-20)16-23-13-11-22(12-14-23)15-19-7-3-1-4-8-19;;/h1-10,21,25H,11-18H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJSMEVLUBWNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(COCC3=CC=CC=C3)S.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5023739.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5023746.png)

![2-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5023767.png)

![1-bicyclo[2.2.1]hept-2-yl-4-ethylpiperazine](/img/structure/B5023782.png)
![4-[10-bromo-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-chloro-6-methoxyphenol](/img/structure/B5023784.png)
![ethyl {2-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5023792.png)
![4-butoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5023800.png)
![N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4-fluorobenzamide](/img/structure/B5023803.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5023819.png)
![N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5023827.png)

